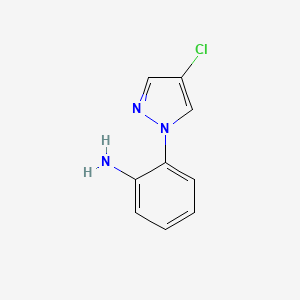
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Complex Heterocyclic Compounds
3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and related compounds have been extensively studied in the synthesis of complex heterocyclic compounds. For instance, a study by Abdallah, Hassaneen, and Abdelhadi (2009) focused on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, a structural component related to this compound (Abdallah, Hassaneen, & Abdelhadi, 2009).
Development of Sigma-2 Receptor Probes
In the field of neuroscience and pharmacology, similar compounds have been explored as probes for sigma-2 receptors. For example, Xu et al. (2005) developed novel sigma-2 receptor probes using related benzamide analogues, highlighting their potential in studying sigma receptors in vitro (Xu et al., 2005).
Imaging of Solid Tumors
The compound and its analogues have also been utilized in the development of imaging agents for solid tumors. Research by Tu et al. (2007) on fluorine-18-labeled benzamide analogs, including those with structural similarities to this compound, demonstrated their efficacy in positron emission tomography (PET) imaging of sigma-2 receptor status in tumors (Tu et al., 2007).
Development of PET Radiotracers
The development of PET radiotracers using arylamides hybrids of high-affinity sigma-2 receptor ligands is another significant application. A study by Abate et al. (2011) explored the creation of hybrid structures between high-affinity sigma-2 receptor ligands, relevant to understanding tumor diagnosis and the development of PET tracers (Abate et al., 2011).
Ligand Binding Studies
Additionally, research into the effects of structural modifications on ligand binding for sigma receptors has been conducted. Lever et al. (2011) examined the binding affinity and selectivity of substituted aminobutyl-benzamides, closely related to this compound, for sigma-1 and sigma-2 receptors (Lever et al., 2011).
特性
IUPAC Name |
3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJACTRIRZYDWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
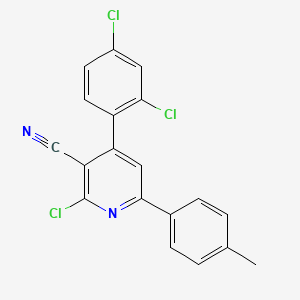

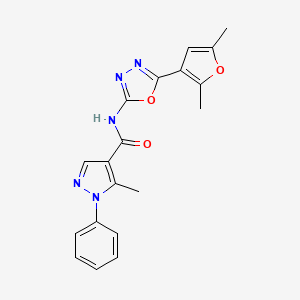

![Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2374603.png)
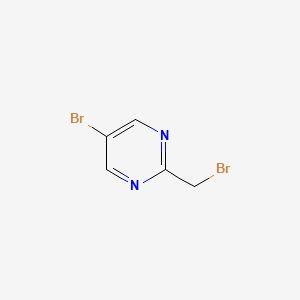

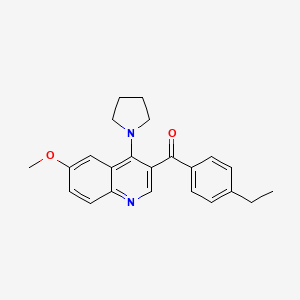

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/no-structure.png)
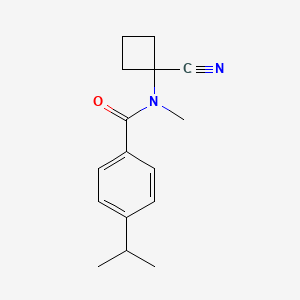
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)
